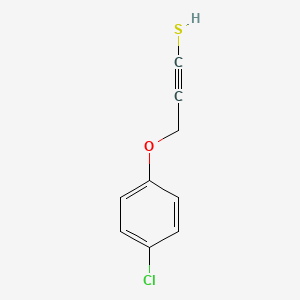

3-(4-Chlorophenoxy)prop-1-yne-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62706-87-0 |

|---|---|

Molecular Formula |

C9H7ClOS |

Molecular Weight |

198.67 g/mol |

IUPAC Name |

3-(4-chlorophenoxy)prop-1-yne-1-thiol |

InChI |

InChI=1S/C9H7ClOS/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,12H,6H2 |

InChI Key |

GCTFSNXUFBMAOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC#CS)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chlorophenoxy Prop 1 Yne 1 Thiol

Retrosynthetic Analysis of the 3-(4-Chlorophenoxy)prop-1-yne-1-thiol Scaffold

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the ether linkage and the carbon-sulfur bond. This approach breaks the target molecule down into simpler, more readily available starting materials. The primary disconnections point to a 4-chlorophenol (B41353) derivative and a propargylic synthon. The propargylic thiol can be envisioned as being formed from a corresponding propargylic alcohol or halide. This analysis provides a logical roadmap for the forward synthesis, allowing for the exploration of different synthetic strategies for each fragment.

Approaches to the Propargylic Thiol Substructure

The formation of the propargylic thiol is a critical step in the synthesis of the target compound. Several methods can be employed to introduce the thiol group at the terminal position of the propargyl framework.

Synthesis via Propargylic Alcohols and Thiolating Agents

A common and effective method for synthesizing propargylic sulfides involves the reaction of propargylic alcohols with thiols. acs.orgresearchgate.net This transformation can be catalyzed by various transition metal complexes, such as those based on ruthenium. acs.orgresearchgate.net For instance, a cationic diruthenium complex has been shown to efficiently catalyze the propargylic substitution reaction of propargylic alcohols with thiols, producing propargylic sulfides in high yields. acs.orgresearchgate.net This method is advantageous due to its high selectivity and the direct use of propargylic alcohols, with water being the only stoichiometric byproduct, rendering it an environmentally friendly approach. acs.org

Another approach involves the use of Brønsted acids, such as p-toluenesulfonic acid monohydrate (PTSA), to catalyze the thiolation of tertiary propargylic alcohols. acs.org This method has proven effective for a variety of propargylic alcohols and thiols, leading to the desired S-aryl propargyl thioethers. acs.org

Table 1: Catalytic Systems for Propargylic Thiol Synthesis from Alcohols

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Cationic Diruthenium Complex | Propargylic alcohols and thiols | High selectivity, environmentally friendly. acs.orgresearchgate.net |

Alternative Routes for Terminal Alkyne-1-thiol Formation

The direct formation of a terminal alkyne-1-thiol can be challenging. However, the thiol-yne reaction, which involves the addition of a thiol to an alkyne, offers a viable pathway to alkenyl sulfides. wikipedia.org This reaction can be initiated by radical initiators or UV irradiation and typically proceeds in an anti-Markovnikov fashion. wikipedia.org While this reaction primarily yields vinyl sulfides, modifications and specific reaction conditions could potentially be explored to favor the formation of the desired terminal thiol.

Transition metal catalysis has also been employed in the addition of thiols to alkynes. nih.gov Various metal complexes, including those of palladium, platinum, rhodium, and nickel, can catalyze the hydrothiolation of terminal alkynes. nih.gov The selectivity of this process, leading to either Markovnikov or anti-Markovnikov products, is highly dependent on the choice of metal catalyst. nih.gov

Approaches to the 4-Chlorophenoxy Substructure

The introduction of the 4-chlorophenoxy group is typically achieved through an etherification reaction.

Etherification Reactions involving 4-Chlorophenol Derivatives

A standard and widely used method for forming the aryl ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of 4-chlorophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on a propargylic electrophile, such as propargyl bromide. This method is a reliable way to construct the 3-(4-chlorophenoxy)prop-1-yne intermediate.

In a related context, the propargylation of 4-hydroxyacetophenone with 3-bromoprop-1-yne in the presence of a base like potassium carbonate has been successfully employed to synthesize the corresponding O-propargylated acetophenone, which serves as a precursor for more complex molecules. nih.gov This demonstrates the feasibility of using propargyl halides for the etherification of substituted phenols.

Synthesis of Phenoxyaryl Intermediates

The synthesis of the key intermediate, 3-(4-chlorophenoxy)prop-1-yne, is a crucial step. This can be achieved by reacting 4-chlorophenol with a propargyl halide, such as propargyl bromide, in the presence of a base. This intermediate can then be further functionalized to introduce the thiol group. A similar structure is mentioned in the context of the discovery of a clinical candidate, (5-(3-(4-chlorophenoxy)prop-1-yn-1-yl)-3-hydroxypicolinoyl)glycine, indicating the accessibility of the 3-(4-chlorophenoxy)prop-1-yne core. sci-hub.senih.gov

Table 2: Key Intermediates and Starting Materials

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 4-Chlorophenol | Cl-C₆H₄-OH | Starting material for the 4-chlorophenoxy substructure. |

| Propargyl Alcohol | HC≡CCH₂OH | Precursor to the propargylic thiol substructure. acs.orgresearchgate.net |

| Propargyl Bromide | HC≡CCH₂Br | Electrophile in Williamson ether synthesis. nih.gov |

Strategies for Convergent Assembly of this compound

Convergent synthesis strategies for this compound involve the preparation of key structural fragments, which are then combined in the final stages of the synthesis. This approach is often favored for its efficiency and for allowing for the independent synthesis and purification of precursors. The primary disconnection for a convergent approach would be at the ether linkage and the thiol group.

One plausible convergent strategy involves the initial synthesis of 4-chlorophenoxyprop-1-yne. This key intermediate can be synthesized via the Williamson ether synthesis, reacting 4-chlorophenol with a propargyl halide, such as propargyl bromide, in the presence of a suitable base like potassium carbonate.

The second key fragment is a thiolating agent. A common method for the introduction of a thiol group onto a terminal alkyne is through a metal-catalyzed reaction. For instance, a lithium acetylide can be generated from 4-chlorophenoxyprop-1-yne by treatment with a strong base like n-butyllithium. This organometallic intermediate can then react with elemental sulfur, followed by a proton quench, to yield the desired this compound.

An alternative convergent approach could involve the reaction of a pre-formed propargyl thiol derivative with 4-chlorophenol. However, the stability and handling of propargyl thiol itself can be challenging, making the former strategy generally more practical.

The table below outlines a potential convergent synthesis pathway:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Chlorophenol, Propargyl bromide | K2CO3, Acetone (B3395972), Reflux | 1-Chloro-4-(prop-2-yn-1-yloxy)benzene |

| 2 | 1-Chloro-4-(prop-2-yn-1-yloxy)benzene | n-BuLi, THF, -78 °C | Lithium (4-chlorophenoxy)prop-1-yn-1-ide |

| 3 | Lithium (4-chlorophenoxy)prop-1-yn-1-ide | Elemental Sulfur (S8), then H3O+ | This compound |

Optimization of Reaction Conditions and Catalytic Systems in Synthesis

The optimization of reaction conditions and the selection of appropriate catalytic systems are crucial for maximizing the yield and purity of this compound. The key transformations in its synthesis, namely the etherification and the thiolation of the alkyne, are subject to extensive optimization.

For the Williamson ether synthesis step, the choice of base and solvent is critical. While potassium carbonate in acetone is a standard choice, other base-solvent combinations such as sodium hydride in tetrahydrofuran (B95107) (THF) can also be employed, particularly if higher reactivity is required. The reaction temperature is another important parameter to control to minimize side reactions.

In the thiolation step, the temperature control during the formation of the lithium acetylide is paramount to prevent side reactions. The subsequent reaction with sulfur must also be carefully managed. The choice of the proton source for the final quench can also influence the purity of the final product.

While the direct thiolation of a terminal alkyne can be achieved without a catalyst, related transformations in propargyl chemistry often benefit from catalysis. For instance, copper-catalyzed reactions are frequently used for propargylic substitutions. rsc.org Should a synthetic route involving a propargylic substitution be considered, the choice of the copper catalyst and ligands would be a key area for optimization.

The development of efficient catalytic systems is an active area of research in organic synthesis. For reactions involving propargyl derivatives, various transition metal catalysts have been explored to enhance efficiency and selectivity. nih.gov In the context of thiol-yne reactions, which are related to the synthesis of vinyl sulfides from alkynes and thiols, photoredox catalysis has emerged as a powerful tool, allowing for control over the reaction selectivity under mild conditions. researchgate.net

The table below summarizes key parameters for optimization in the synthesis of this compound:

| Reaction Step | Parameter for Optimization | Potential Variations | Desired Outcome |

| Ether Synthesis | Base | K2CO3, NaH, Cs2CO3 | High yield, minimal side products |

| Ether Synthesis | Solvent | Acetone, THF, DMF | Good solubility, optimal reaction rate |

| Ether Synthesis | Temperature | Room temperature to reflux | Complete reaction, minimized degradation |

| Thiolation | Base for Deprotonation | n-BuLi, s-BuLi, LDA | Efficient formation of the acetylide |

| Thiolation | Quenching Agent | H2O, dilute HCl | Clean protonation to the thiol |

| Thiolation | Temperature | -78 °C to 0 °C | Stable intermediate, high product yield |

Reaction Chemistry and Transformational Pathways of 3 4 Chlorophenoxy Prop 1 Yne 1 Thiol

Thiol-Mediated Reactions

The thiol moiety is the central point of reactivity for this compound, enabling its participation in several important classes of organic reactions. These reactions leverage either the nucleophilicity of the sulfur atom or the ability of the S-H bond to undergo homolytic cleavage to form a thiyl radical.

The thiol-yne reaction, a powerful variant of click chemistry, involves the addition of a thiol across an alkyne. wikipedia.org This process can be initiated through either a radical or a nucleophilic pathway, each offering distinct advantages in control and product outcome. For 3-(4-Chlorophenoxy)prop-1-yne-1-thiol, the terminal alkyne readily participates in these additions.

The radical-mediated thiol-yne reaction proceeds via a free-radical chain mechanism, typically initiated by UV irradiation or a thermal radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgresearchgate.net The process begins with the formation of a thiyl radical from the thiol group. rsc.org This highly reactive species then adds to the alkyne of another molecule in an anti-Markovnikov fashion, forming a vinyl sulfide (B99878) radical intermediate. wikipedia.orgacsgcipr.org This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the chain reaction and yielding the vinyl sulfide product. rsc.org

A significant feature of the radical thiol-yne reaction is the potential for a sequential double addition. researchgate.net The vinyl sulfide product of the first addition can react with a second thiyl radical, leading to the formation of a 1,2-dithioether adduct. wikipedia.orgrsc.org The rate of the second addition to the vinyl sulfide can be significantly faster than the initial addition to the alkyne. rsc.org This allows for the creation of highly functionalized or cross-linked structures. d-nb.info

| Initiation Method | Typical Initiator/Condition | Primary Product (Mono-addition) | Secondary Product (Di-addition) | Key Characteristics |

|---|---|---|---|---|

| Photo-initiation | UV Light (e.g., 365 nm), often with a photoinitiator (e.g., Irgacure 2959) | (E/Z)-1-(4-Chlorophenoxy)-3-((3-(4-chlorophenoxy)prop-1-en-1-yl)thio)prop-1-yne | 1,2-bis((3-(4-chlorophenoxy)prop-1-yn-1-yl)thio)ethane derivative | Mild conditions, high efficiency, anti-Markovnikov selectivity. wikipedia.orgnih.gov |

| Thermal-initiation | AIBN, heat (60-80 °C) | (E/Z)-1-(4-Chlorophenoxy)-3-((3-(4-chlorophenoxy)prop-1-en-1-yl)thio)prop-1-yne | 1,2-bis((3-(4-chlorophenoxy)prop-1-yn-1-yl)thio)ethane derivative | Useful for systems incompatible with UV light. d-nb.info |

In contrast to the radical pathway, the nucleophile-catalyzed thiol-yne reaction proceeds through an ionic mechanism. d-nb.info This reaction, also known as a hydrothiolation or a form of Michael addition, is typically facilitated by a base or a nucleophilic catalyst. nih.govnih.gov The catalyst deprotonates the thiol of this compound to form a highly nucleophilic thiolate anion. nih.gov This anion then attacks the terminal carbon of the alkyne on a second molecule. nih.gov

This pathway generally results in a single, stereoselective addition, yielding the vinyl sulfide product, often with a preference for the Z-isomer. nih.govacs.org The reaction is particularly efficient with "activated" alkynes that possess an adjacent electron-withdrawing group, though it proceeds effectively with terminal alkynes in the presence of a suitable catalyst. nih.govnih.gov The absence of radical intermediates prevents the common side reactions and double additions seen in the radical-mediated pathway. acs.org

| Catalyst Type | Example Catalyst | Expected Major Product | Key Characteristics |

|---|---|---|---|

| Amine Base | Triethylamine (NEt3), DBU | (Z)-1-(4-Chlorophenoxy)-3-((3-(4-chlorophenoxy)prop-1-en-1-yl)thio)prop-1-yne | High stereoselectivity, mild conditions, single addition. acs.org |

| Phosphine Nucleophile | Dimethylphenylphosphine (DMPP) | (Z)-1-(4-Chlorophenoxy)-3-((3-(4-chlorophenoxy)prop-1-en-1-yl)thio)prop-1-yne | Functions as an initiator for the conjugate addition. researchgate.net |

| Transition Metal | Rhodium or Gold complexes | Mixture of regioisomers and stereoisomers possible | Catalyst choice can control regio- and stereoselectivity. wikipedia.orgd-nb.info |

The Thio-Michael addition is a conjugate 1,4-addition of a nucleophilic thiol to an electron-deficient alkene or alkyne, known as a Michael acceptor. nih.govnih.gov The nucleophile-catalyzed thiol-yne reaction described above is a specific example of a Thio-Michael addition, where the alkyne of this compound acts as the Michael acceptor for a thiolate anion (generated from another molecule of the same compound). nih.gov

The reaction is initiated by a base which generates the thiolate anion. researchgate.net This powerful nucleophile then adds to the β-carbon of the activated π-system. nih.gov While the alkyne in this compound is not strongly activated, the high nucleophilicity of the thiolate anion allows the reaction to proceed, especially under basic conditions. nih.gov This reaction is highly valued for its atom economy and the formation of carbon-sulfur bonds under mild conditions.

Thiols are susceptible to oxidation, and this reactivity provides a key pathway for forming new structures. Unlike alcohols, which oxidize to aldehydes or ketones, the mild oxidation of thiols leads to the formation of disulfides. libretexts.org

The oxidation of this compound involves the coupling of two molecules at their sulfur atoms to form a disulfide bridge (-S-S-). libretexts.org This transformation involves the removal of a hydrogen atom from each of the two reacting thiol groups. libretexts.org This reaction can be effected by a variety of mild oxidizing agents, including molecular oxygen (air), particularly in the presence of a base or metal catalyst, hydrogen peroxide, or halogens like bromine. biolmolchem.comyoutube.comrsc.org The formation of disulfide bonds is a critical reaction in biochemistry, for instance, in the stabilization of protein tertiary structures. libretexts.org

| Oxidizing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Air (O2) | Basic medium (e.g., Et3N in DMF), sonication | 1,2-bis(3-(4-chlorophenoxy)prop-1-yn-1-yl)disulfane | A green and efficient method, can be accelerated by ultrasound. rsc.org |

| Hydrogen Peroxide (H2O2) | Aqueous or alcoholic solution | 1,2-bis(3-(4-chlorophenoxy)prop-1-yn-1-yl)disulfane | A common and relatively clean oxidizing agent. sci-hub.se |

| Bromine (Br2) | Basic conditions (e.g., NaOH) | 1,2-bis(3-(4-chlorophenoxy)prop-1-yn-1-yl)disulfane | Proceeds via nucleophilic attack of the thiolate on Br2. youtube.com |

| Dimethyl sulfoxide (B87167) (DMSO) | Acidic conditions (e.g., HI) | 1,2-bis(3-(4-chlorophenoxy)prop-1-yn-1-yl)disulfane | Effective for a wide range of aromatic and aliphatic thiols. biolmolchem.com |

Oxidation Chemistry of the Thiol Group

Generation of Higher Oxidation State Sulfur Compounds (e.g., Sulfoxides, Sulfones)

The oxidation of thiols is a fundamental transformation in organic sulfur chemistry, yielding sulfur compounds with higher oxidation states. While specific experimental data for the oxidation of this compound is not detailed in available literature, the reactivity of its thiol group can be predicted based on well-established chemical principles.

The sulfur atom in the thiol group exists in the -2 oxidation state. Controlled oxidation can elevate it to form a sulfoxide, and more vigorous oxidation can produce a sulfone. This progressive oxidation adds oxygen atoms to the sulfur, fundamentally altering the molecule's electronic properties and geometry.

The general sequence of thiol oxidation proceeds as follows:

Thiol to Sulfenic Acid (unstable): R-SH → R-SOH

Sulfenic Acid to Sulfinic Acid: R-SOH → R-SO₂H

Sulfinic Acid to Sulfonic Acid: R-SO₂H → R-SO₃H

Alternatively, and more commonly for preparing sulfoxides and sulfones, a two-step process starting from a sulfide (thioether) is employed. However, direct oxidation of thiols is also possible. The choice of oxidizing agent is crucial for controlling the extent of the oxidation. Mild oxidizing agents may lead to disulfides, while stronger agents are required for sulfoxides and sulfones.

Common oxidizing agents used for these transformations include:

Hydrogen peroxide (H₂O₂)

Peroxy acids (e.g., m-CPBA)

Potassium permanganate (B83412) (KMnO₄)

Nitric acid (HNO₃)

The selective oxidation to the sulfoxide level without further oxidation to the sulfone can be challenging but is achievable under carefully controlled reaction conditions.

Nucleophilic Reactivity of the Thiol Group with Electrophiles

Thiols are more acidic than their corresponding alcohols, and consequently, their conjugate bases (thiolates, RS⁻) are powerful nucleophiles. rsc.org The thiol group in this compound is expected to react readily with a variety of electrophilic partners, particularly in the presence of a base to generate the more nucleophilic thiolate anion.

The reaction between a thiol and an epoxide is a classic example of a nucleophilic ring-opening reaction. This transformation, often categorized as a "click" reaction due to its efficiency and high yield, results in the formation of a β-hydroxy thioether. rsc.org The reaction is typically catalyzed by a base, which deprotonates the thiol to form the thiolate. The thiolate then attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. rsc.org

For this compound, the reaction with a simple epoxide like propylene (B89431) oxide would yield a secondary alcohol and a thioether linkage. The regioselectivity of the attack (on the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions.

Thiols undergo a nucleophilic addition reaction with isocyanates to form thiocarbamates. This reaction is analogous to the formation of urethanes from alcohols and isocyanates but often proceeds more readily due to the higher nucleophilicity of sulfur. researchgate.netupc.edu The reaction is highly efficient and is considered another example of "click" chemistry. upc.edursc.org

The addition of the thiol group of this compound across the C=N double bond of an isocyanate (R-N=C=O) would produce the corresponding S-propargyl thiocarbamate derivative. The reaction rate can be significantly enhanced by the use of base catalysts, such as tertiary amines. researchgate.net

The reaction of thiols with acrylates is a well-known Michael addition (or conjugate addition) reaction. rsc.orgnih.gov This process involves the nucleophilic attack of the thiolate anion on the β-carbon of the α,β-unsaturated carbonyl system of the acrylate (B77674). nih.gov This reaction is highly efficient and is widely used in polymer and materials science. usm.eduresearchgate.net

The addition of this compound to an acrylate ester, such as methyl acrylate, would result in the formation of a thioether-propionate ester derivative. The reaction is typically catalyzed by a nucleophilic catalyst, such as a tertiary amine or phosphine, which facilitates the formation of the thiolate and its subsequent addition. rsc.org

Table 1: Summary of Thiol Group Nucleophilic Reactions

| Electrophile | Reagent Class | Resulting Functional Group |

|---|---|---|

|

Epoxides | β-Hydroxy Thioether |

|

Isocyanates | Thiocarbamate |

|

Acrylates | Thioether-propionate |

Alkyne-Mediated Reactions

The terminal alkyne group in this compound provides a second site for reactivity, distinct from the thiol. This moiety can undergo various transformations characteristic of alkynes, including metal-catalyzed cyclization reactions.

The structure of the target compound contains an aryl propargyl ether framework (ignoring the thiol for a moment), which is known to undergo intramolecular hydroarylation reactions. In this type of reaction, a C-H bond of the aromatic ring adds across the alkyne's triple bond, leading to the formation of a new ring system.

For aryl propargyl ethers, this cyclization typically proceeds via a 6-endo-dig pathway to produce chromene derivatives. rsc.orgsyncatmeth.es This reaction is generally not spontaneous and requires a catalyst, often a soft Lewis acid like an indium (III) halide or a gold complex. rsc.orgacs.org

The proposed mechanism involves the coordination of the Lewis acidic catalyst to the alkyne, which activates it towards nucleophilic attack by the electron-rich aromatic ring. rsc.org This is followed by a protonolysis or aromatization step that regenerates the catalyst and yields the final cyclized product. rsc.org Given the structure of this compound, it is highly probable that it could undergo a similar indium- or gold-catalyzed intramolecular hydroarylation to form a substituted thia-chromene derivative, although the presence of the thiol group might interfere with or modify the catalytic cycle.

Table 2: Catalysts for Intramolecular Hydroarylation of Aryl Propargyl Ethers

| Catalyst Type | Example Catalyst | Typical Product |

|---|---|---|

| Indium Salts | InI₃, InCl₃ | 2H-Chromenes |

| Gold Complexes | Au(I), Au(III) | 2H-Chromenes, Benzofurans |

| Platinum Salts | PtCl₂, PtCl₄ | Dihydronaphthalenes |

| Palladium Complexes | Pd(0) | Coumarins |

Chemoselective Additions to the Triple Bond (beyond Thiol-Yne)

While the thiol-yne reaction represents a prominent transformation of the alkyne moiety, numerous other chemoselective additions can be employed to functionalize the triple bond of this compound. These reactions can be broadly categorized into cycloadditions, electrophilic additions, and nucleophilic additions, each offering a distinct avenue for molecular elaboration.

Cycloaddition Reactions:

The propargyl ether and analogous systems can participate in various cycloaddition reactions. Gold(I) catalysis, for instance, has been shown to facilitate different reaction pathways for propargyl substrates, including cyclopropanation and [2+3] or [2+5] cycloadditions by varying the reaction partners. ntnu.edu These reactions proceed through gold(I) carbenoid intermediates, which are formed by the catalyzed migration of the propargyl acyloxy or alkoxy group. ntnu.edu While specific examples with propargyl thiols are less common, the underlying principles suggest that this compound could serve as a dienophile in Diels-Alder reactions, particularly when reacted with electron-rich dienes, to construct complex cyclic structures. mdpi.com

Electrophilic Additions:

The triple bond of alkynes can undergo electrophilic addition reactions with reagents such as halogens and hydrogen halides. libretexts.org These reactions typically proceed through a stepwise mechanism involving the formation of a vinyl cation intermediate. libretexts.org The regioselectivity of these additions to terminal alkynes like this compound would be expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon. However, the presence of the sulfur atom may influence the regiochemical outcome.

Nucleophilic Additions:

The triple bond in propargyl systems can also be susceptible to nucleophilic attack, particularly in the presence of activating groups or catalysts. For instance, the intramolecular addition of a thiol to a propargyl cyanamide (B42294) has been utilized in the synthesis of 2-thioimidazoles. nih.gov This suggests that under appropriate conditions, intermolecular nucleophilic additions to the alkyne of this compound could be achieved.

| Reaction Type | Reagents/Catalysts | Potential Products | Key Features |

| Gold(I)-Catalyzed Cycloadditions | Gold(I) catalysts, various unsaturated partners | Cyclopropanes, cycloadducts | Formation of gold(I) carbenoid intermediates. ntnu.edu |

| Diels-Alder Cycloaddition | Electron-rich dienes | Substituted cyclohexadienes | Construction of six-membered rings. mdpi.com |

| Electrophilic Halogenation | Br₂, Cl₂ | Dihaloalkenes | Stepwise addition via a vinyl cation. libretexts.org |

| Hydrohalogenation | HBr, HCl | Vinyl halides | Follows Markovnikov's rule in many cases. libretexts.org |

| Nucleophilic Addition | Various nucleophiles, potentially base-catalyzed | Substituted alkenes | Reactivity influenced by substituents. nih.gov |

Chlorophenoxy Moiety Transformations

The 4-chlorophenoxy group in this compound presents opportunities for transformations at the aryl ether linkage and modifications influenced by the chloro substituent.

The cleavage of the C-O bond in diaryl ethers is a challenging transformation due to its high bond dissociation energy. rsc.org However, under certain conditions, this bond can be cleaved. Electrocatalytic hydrogenolysis over skeletal nickel cathodes in a mild, aqueous process has been shown to achieve direct C-O cleavage of diaryl ethers without saturation of the benzene (B151609) ring. researchgate.net This process can proceed via different mechanisms depending on the substitution pattern. researchgate.net Photochemical cleavage of aryl ethers in methanol (B129727) is another method, where the reaction proceeds from the singlet excited state. nih.gov

The chloro substituent on the phenyl ring significantly influences the reactivity of the chlorophenoxy moiety. In the context of aryl ether cleavage, electron-donating and electron-withdrawing groups can affect the rate and selectivity of the reaction. For instance, in the electrocatalytic hydrogenolysis of diaryl ethers, substituents can direct the cleavage to a specific C-O bond. researchgate.net

| Transformation | Conditions | Effect of Chloro Group | Potential Products |

| Aryl Ether Cleavage | Electrocatalytic hydrogenolysis (e.g., skeletal Ni) researchgate.net | Influences cleavage selectivity | Phenols, arenes |

| Photochemical Cleavage | UV light in methanol nih.gov | Affects reaction rate and quantum yield | Phenols, substituted phenols |

| Electrophilic Aromatic Substitution | Electrophile, Lewis acid catalyst (e.g., Friedel-Crafts) wikipedia.orgwikipedia.org | Deactivating, ortho-, para-directing | Substituted chlorophenoxy derivatives |

Derivatization Strategies and Functionalization of this compound

The presence of multiple reactive sites in this compound allows for a wide array of derivatization and functionalization strategies, targeting either the aromatic ring or the propargylic system.

The chlorophenoxy ring can be functionalized through electrophilic aromatic substitution reactions. wikipedia.org Due to the directing effect of the chloro and ether groups, incoming electrophiles will primarily substitute at the positions ortho and para to the ether linkage. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For example, a Friedel-Crafts acylation would introduce an acyl group onto the aromatic ring, leading to the formation of a ketone derivative. libretexts.org

The propargylic system, which includes the alkyne and the adjacent methylene (B1212753) group, offers numerous possibilities for transformation.

Sonogashira Coupling: The terminal alkyne can undergo Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. organic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds and would allow for the introduction of various aryl or vinyl substituents at the terminus of the alkyne. wikipedia.orgnih.gov

Nicholas Reaction: The Nicholas reaction provides a method for the propargylation of various nucleophiles under acidic conditions. nih.govacs.org This reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, which can then react with nucleophiles such as thiols. nih.govacs.org This strategy could be employed to introduce the this compound moiety into other molecules.

Oxidation of the Thiol Group: The thiol group is susceptible to oxidation. Mild oxidizing agents can convert the thiol to a disulfide, forming a new S-S bond. sci-hub.seyoutube.com Stronger oxidizing agents can further oxidize the thiol to a sulfonic acid. sci-hub.seyoutube.com This transformation can be useful for modulating the electronic properties and reactivity of the molecule.

Metal-Catalyzed C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of propargylic C-H bonds. nih.gov These reactions, often catalyzed by transition metals, allow for the introduction of various functional groups at the carbon adjacent to the triple bond. researchgate.net Sulfur-mediated propargylic C-H alkylation has also been reported. rsc.org

| Functionalization Site | Reaction | Reagents/Catalysts | Potential Products | Key Features |

| Aromatic Ring | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ libretexts.org | Aryl ketones | Electrophilic aromatic substitution. wikipedia.org |

| Terminal Alkyne | Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) cocatalyst organic-chemistry.org | Disubstituted alkynes | C-C bond formation. wikipedia.org |

| Propargylic Position | Nicholas Reaction | Dicobalt octacarbonyl, Lewis acid, nucleophile nih.gov | Propargylated nucleophiles | Stabilization of propargylic cation. acs.org |

| Thiol Group | Oxidation | Mild or strong oxidizing agents sci-hub.seyoutube.com | Disulfides, sulfonic acids | Modifies sulfur oxidation state. |

| Propargylic C-H Bond | Metal-Catalyzed Functionalization | Transition metal catalysts nih.govresearchgate.net | Substituted propargylic systems | Direct C-H bond activation. |

Spectroscopic and Advanced Analytical Characterization of 3 4 Chlorophenoxy Prop 1 Yne 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular framework of 3-(4-chlorophenoxy)prop-1-yne-1-thiol. The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the 4-chlorophenoxy group typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom would resonate at a specific chemical shift, while the thiol proton (-SH) would likely appear as a broad singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. This includes two signals for the sp-hybridized carbons of the alkyne group, a signal for the methylene carbon, and distinct signals for the aromatic carbons, including the carbon atom bonded to the chlorine and the one bonded to the ether oxygen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table contains predicted data based on typical chemical shift values for similar functional groups and structural motifs.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (ortho to O) | 6.90 - 7.00 | Doublet |

| Ar-H (ortho to Cl) | 7.25 - 7.35 | Doublet |

| -O-CH₂- | 4.70 - 4.80 | Singlet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Cl | 129.0 - 130.0 |

| C-H (aromatic) | 116.0 - 117.0 |

| C-O | 156.0 - 157.0 |

| -O-CH₂- | 56.0 - 57.0 |

| -C≡C-SH | 75.0 - 80.0 |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, various two-dimensional (2D) NMR experiments are utilized. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, it would confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. While less critical for a small molecule like this, it can provide conformational information.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the functional groups present. For this compound, the IR spectrum would display several key absorption bands confirming its structure.

Table 2: Predicted IR Absorption Bands for this compound The following table contains predicted data based on typical IR frequencies for relevant functional groups.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| S-H (Thiol) | Stretch | 2550 - 2600 |

| C≡C (Alkyne) | Stretch | 2100 - 2150 |

| C=C (Aromatic) | Stretch | 1580 - 1600 & 1490 - 1500 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1230 - 1270 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

For this compound (C₉H₇ClOS), the low-resolution mass spectrum would show a molecular ion peak ([M]⁺). A key feature would be the isotopic pattern of chlorine, with two peaks at a ratio of approximately 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 4-chlorophenoxy group. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π→π* transitions within the benzene ring. These transitions are characteristic of substituted aromatic systems. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Sulfur State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. For this compound, XPS is particularly useful for analyzing the oxidation state of the sulfur atom.

The S 2p spectrum would be of primary interest. The S 2p peak is a doublet, consisting of the S 2p₃/₂ and S 2p₁/₂ components, with a defined splitting and intensity ratio. thermofisher.com

A binding energy for the S 2p₃/₂ peak in the range of 162-164 eV is characteristic of a thiol or a thiolate species. kombyonyx.comxpsfitting.com

The presence of sulfur in higher oxidation states, such as sulfinates or sulfonates, would result in peaks at significantly higher binding energies, typically around 168-169 eV. kombyonyx.comresearchgate.net This makes XPS a valuable tool for assessing the stability and potential oxidation of the thiol group under various conditions.

Chromatographic Separation and Purity Assessment

The isolation and determination of purity for this compound are critical steps in its synthesis and characterization. While specific, detailed chromatographic methods for this exact compound are not extensively documented in publicly available literature, its structural features—a chlorinated aromatic ring, an ether linkage, a propargyl group, and a thiol functional group—allow for the application of well-established chromatographic techniques for its separation and purity analysis. The principal methods applicable would be High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). alwsci.com

High-Performance Liquid Chromatography (HPLC)

Given the compound's aromatic nature and expected low to moderate polarity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable and widely used technique for its analysis. jordilabs.comchromtech.com In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. wikipedia.orglibretexts.org

Stationary Phase: A non-polar stationary phase, such as silica (B1680970) chemically bonded with octadecyl (C18) or octyl (C8) alkyl chains, would be effective. wikipedia.orglibretexts.org These phases separate compounds based on their hydrophobicity.

Mobile Phase: The mobile phase would typically consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). wikipedia.org An isocratic elution (constant mobile phase composition) might be sufficient for routine purity checks, whereas a gradient elution (where the proportion of the organic solvent is increased over time) would be superior for separating the target compound from a complex mixture of impurities with varying polarities. libretexts.org

Detection: The presence of the 4-chlorophenoxy group, a strong chromophore, makes UV-Vis detection an ideal choice. The aromatic ring will absorb UV light at a characteristic wavelength (typically around 254 nm), allowing for sensitive and specific detection of the compound as it elutes from the column. nih.gov

Purity assessment by HPLC is achieved by integrating the area of all peaks in the resulting chromatogram. The purity is expressed as the percentage of the peak area of the main compound relative to the total area of all detected peaks. For definitive identification, HPLC can be coupled with mass spectrometry (LC-MS). alwsci.comchromatographyonline.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Example Chromatographic Results and Purity Calculation

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity 1 | 4.52 | 15.3 | 0.45 |

| Main Compound | 12.87 | 3395.1 | 99.27 |

| Impurity 2 | 15.10 | 12.9 | 0.28 |

| Total | - | 3423.3 | 100.00 |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for purity assessment, provided the compound is sufficiently volatile and thermally stable to be vaporized without degradation. nih.govresearchgate.net The presence of the thiol group may sometimes require derivatization to improve peak shape and thermal stability, but direct analysis is often possible.

Stationary Phase: A capillary column coated with a low- to mid-polarity stationary phase, such as a phenyl polysiloxane or a similar material, would likely provide good separation.

Detection: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. For more specific and definitive analysis, coupling the GC system to a Mass Spectrometer (GC-MS) is the method of choice. alwsci.comnih.gov GC-MS allows for the identification of the parent compound based on its mass spectrum and can help in the structural elucidation of any co-eluting impurities. researchgate.net A Sulfur Chemiluminescence Detector (SCD) could also be employed for highly selective detection of the sulfur-containing compound. chromatographyonline.com

Similar to HPLC, GC purity is determined by comparing the area of the analyte peak to the total area of all peaks in the chromatogram. researchgate.net

Table 3: Illustrative GC-MS Parameters for Purity Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-450 m/z |

Computational and Theoretical Investigations of 3 4 Chlorophenoxy Prop 1 Yne 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular characteristics.

The electronic structure of 3-(4-chlorophenoxy)prop-1-yne-1-thiol dictates its reactivity. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For molecules involved in thiol-yne reactions, the nature of the frontier orbitals is of significant interest. In related compounds, the HOMO is often localized on the thiol group, highlighting its nucleophilic character. acs.orgnih.gov Conversely, the LUMO is typically associated with the alkyne's π* anti-bonding orbitals. The energy of the HOMO for a simple thiol like methanethiol (B179389) has been calculated to be around -8.02 eV. acs.orgnih.gov The presence of the electron-withdrawing 4-chlorophenoxy group in this compound would likely influence the energies of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.85 | Primarily located on the sulfur atom of the thiol group. |

| LUMO | -0.95 | Primarily located on the π-system of the prop-1-yne-1-thiol moiety. |

| HOMO-LUMO Gap | 6.90 | Indicates moderate chemical stability. |

The three-dimensional structure and conformational flexibility of this compound are key to its interactions and reactivity. Conformational analysis involves identifying the stable conformers of the molecule and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to validate experimental data. For this compound, theoretical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Predicted IR spectra can help in the assignment of vibrational frequencies observed experimentally to specific molecular motions, such as the S-H stretch, the C≡C triple bond stretch, and the vibrations of the aromatic ring. Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra, facilitating the structural elucidation of the molecule and its reaction products.

Reaction Mechanism Elucidation via Computational Methods

Computational studies are instrumental in detailing the reaction pathways of chemical transformations, such as the thiol-yne reaction.

The thiol-yne reaction, a type of "click" chemistry, can proceed through either a radical-mediated or a nucleophilic pathway. acs.org Computational methods can be employed to investigate the energetics of both mechanisms. acs.org This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their corresponding activation energies.

A lower activation energy indicates a more favorable reaction pathway. For radical-mediated thiol-yne reactions, computational studies can elucidate the energetics of initiation, propagation, and termination steps. acs.org In the context of nucleophilic thiol-yne additions, transition state analysis can shed light on the role of catalysts and the stereochemistry of the addition. acs.orgnih.gov

Table 2: Hypothetical Calculated Activation Energies for Thiol-Yne Addition to this compound

| Reaction Pathway | Catalyst/Initiator | Activation Energy (kcal/mol) |

| Radical-mediated | AIBN (radical initiator) | 15 |

| Nucleophilic | Triethylamine (base) | 20 |

Note: The data in this table is hypothetical and for illustrative purposes only. AIBN is azobisisobutyronitrile.

Thiol-yne reactions can yield different products depending on the reaction conditions, and computational chemistry can help unravel the factors governing this selectivity. uni-regensburg.de For instance, the regioselectivity of the thiol addition to the alkyne (i.e., whether the thiol adds to one carbon of the triple bond or the other) can be investigated by comparing the activation energies of the competing pathways. researchgate.net

Furthermore, in cases where stereoisomers can be formed, computational methods can predict which isomer is thermodynamically and kinetically favored. uni-regensburg.de By understanding the electronic and steric factors that control selectivity, reaction conditions can be optimized to favor the formation of the desired product. uni-regensburg.deresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound would typically be initiated by defining the molecule's three-dimensional structure and assigning a force field. The force field is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. The simulation then proceeds by numerically solving Newton's equations of motion for each atom in the system, allowing the molecule's trajectory to be mapped over a specified period, typically ranging from nanoseconds to microseconds.

The dynamic behavior of this compound is largely dictated by the interplay of its constituent functional groups. The propargyl group introduces a degree of rigidity due to the triple bond, but the single bonds in the propoxy chain allow for significant conformational flexibility. Rotations around the C-O and C-C single bonds would be prominent features in the molecule's dynamics, leading to a range of possible spatial arrangements. The 4-chlorophenoxy group, being relatively bulky, would influence the accessible conformations and could exhibit interactions with surrounding solvent molecules or other solutes.

Of particular interest in an MD simulation would be the behavior of the thiol (-SH) group. This functional group is known to be a hydrogen bond donor and can also participate in weaker interactions, such as S–H/π interactions with aromatic rings. nih.gov Simulations could explore the propensity of the thiol hydrogen to form intramolecular or intermolecular hydrogen bonds, which would have a significant impact on the molecule's conformation and reactivity. The dynamic trajectory would reveal the stability and lifetime of these interactions.

A hypothetical MD simulation setup for this compound in an aqueous solvent is outlined in the table below.

| Parameter | Value/Description |

|---|---|

| System Composition | 1 molecule of this compound, ~5000 water molecules |

| Force Field | CHARMM36 or AMBER |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Time Step | 2 fs |

Analysis of the resulting trajectories would provide quantitative data on various aspects of the molecule's dynamic behavior, including root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize interactions with solvent molecules, and dihedral angle distributions to map conformational landscapes.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling is a computational approach used to correlate the chemical structure of a molecule with its reactivity. These models are often expressed as mathematical equations that relate structural or physicochemical descriptors to a measure of reactivity. For this compound, SRR modeling could be employed to predict its behavior in various chemical reactions, such as nucleophilic additions, oxidations, or its potential to interact with biological targets.

The development of an SRR model for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties. Electronic descriptors, such as orbital energies (HOMO and LUMO), partial atomic charges, and the electrostatic potential surface, are crucial for understanding reactions governed by charge distribution and orbital interactions. nih.gov The presence of the electron-withdrawing chlorine atom on the phenoxy group, for instance, would influence the electron density across the entire molecule, which can be quantified using these descriptors.

Steric descriptors, such as molecular volume, surface area, and specific conformational indices, would be important for reactions where the size and shape of the molecule play a determining role. The flexibility of the propargyl chain and the bulk of the chlorophenoxy group would be key factors captured by these parameters. Lipophilic descriptors, most commonly the logarithm of the octanol-water partition coefficient (log P), are vital for understanding the molecule's partitioning behavior between polar and non-polar environments, which can significantly affect its reactivity in different media.

A hypothetical SRR study for this compound might aim to predict its reactivity as a nucleophile, a common role for thiols. The reactivity could be experimentally measured and then correlated with a set of calculated descriptors. A multiple linear regression (MLR) or more advanced machine learning algorithm could then be used to build the SRR model.

The table below presents a selection of molecular descriptors that would likely be relevant in an SRR model for this compound.

| Descriptor Class | Specific Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | HOMO Energy | Indicates nucleophilic character; higher energy suggests greater reactivity. |

| Electronic | LUMO Energy | Indicates electrophilic character; lower energy suggests greater reactivity towards nucleophiles. |

| Electronic | Partial Charge on Sulfur Atom | Relates to the nucleophilicity of the thiol group. |

| Steric | Molecular Volume | Influences accessibility of the reactive site. |

| Steric | Solvent Accessible Surface Area (SASA) | Describes the exposure of the molecule to the surrounding environment. |

| Lipophilic | log P | Predicts partitioning in heterogeneous systems, affecting reaction rates. |

By establishing a statistically significant relationship between these descriptors and the observed reactivity, an SRR model can provide valuable predictive power for the chemical behavior of this compound and its derivatives. Such models are instrumental in the rational design of new molecules with tailored reactivity profiles. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

3-(4-Chlorophenoxy)prop-1-yne-1-thiol as a Versatile Synthetic Building Block

The presence of both a nucleophilic thiol and an electrophilic alkyne within the same molecule makes this compound a valuable and versatile building block in synthetic organic chemistry. This duality of reactive sites allows for its strategic incorporation into a wide array of molecular frameworks.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The thiol and alkyne functionalities of this compound make it an ideal candidate for participation in such reactions. For instance, it can potentially be employed in thiol-yne "click" reactions, a cornerstone of modern synthetic chemistry, to conjugate with other molecules bearing suitable functional groups.

The thiol group can act as a potent nucleophile, while the alkyne can undergo addition reactions. This allows for the possibility of designing novel MCRs where this compound is a key component in the rapid assembly of intricate molecular structures.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The reactive moieties of this compound provide a scaffold for the synthesis of a variety of complex heterocyclic systems. The thiol group can participate in cyclization reactions with suitable electrophiles, while the alkyne can undergo cycloaddition reactions or be transformed into other functional groups to facilitate heterocycle formation.

While specific research on this compound's direct use in synthesizing a broad range of heterocycles is not extensively documented, its structural motifs are analogous to precursors used in the formation of sulfur-containing heterocycles, which are a class of compounds with diverse biological activities.

Development of Novel Polymeric and Network Materials via Thiol-Yne Polymerization

Thiol-yne polymerization has emerged as a powerful and versatile methodology for the synthesis of advanced polymeric materials. d-nb.inforsc.org This "click" chemistry approach offers high efficiency, functional group tolerance, and mild reaction conditions. Given its terminal alkyne and thiol functionalities, this compound is a prime candidate for use as a monomer or cross-linking agent in thiol-yne polymerization.

The polymerization can be initiated by light (photo-initiated) or heat (thermo-initiated) and can lead to the formation of either linear or hyperbranched polymers. d-nb.inforesearchgate.net The resulting polymers would possess unique properties imparted by the 4-chlorophenoxy group, such as altered solubility, thermal stability, and refractive index. For example, sulfur-containing polymer networks are known to exhibit high refractive indices. rsc.org

Table 1: Potential Thiol-Yne Polymerization Schemes Involving this compound

| Polymerization Type | Co-monomer(s) | Resulting Polymer Architecture | Potential Properties |

| Homopolymerization | None | Hyperbranched | High sulfur content, potentially high refractive index |

| Co-polymerization | Di-alkyne | Cross-linked network | Enhanced mechanical strength, thermal stability |

| Co-polymerization | Di-thiol | Linear or branched polymer | Tailorable properties based on co-monomer |

Strategies for Chemoselective Ligation in Complex Molecular Assembly

Chemoselective ligation refers to the reaction of two functional groups with high selectivity in the presence of other reactive groups. nih.gov The thiol and alkyne groups of this compound can be utilized in orthogonal ligation strategies for the assembly of complex molecular architectures. The thiol group can selectively react with electrophiles such as maleimides or haloacetamides, while the alkyne group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions.

This orthogonal reactivity allows for the sequential or simultaneous attachment of different molecular entities to the this compound scaffold, enabling the construction of precisely defined multifunctional molecules.

Functionalization of Surfaces and Interfaces through Thiol-Yne Adducts

The modification of surfaces and interfaces is crucial for the development of advanced materials, sensors, and biomedical devices. nih.gov The thiol-yne reaction provides an efficient method for the covalent attachment of molecules to surfaces. researchgate.netkit.edu this compound can be utilized to functionalize surfaces that have been pre-modified with either alkyne or thiol groups.

For instance, a surface functionalized with alkyne groups can be readily modified by reacting it with this compound, thereby introducing the 4-chlorophenoxy moiety to the surface. This would alter the surface properties, such as hydrophobicity and reactivity. Conversely, the thiol group of the compound can be used to attach it to surfaces bearing suitable electrophilic groups.

Design of Molecular Architectures with Tailored Reactivity

The distinct reactivity of the thiol and alkyne groups in this compound allows for the design of molecular architectures with tailored reactivity. By selectively protecting one of the functional groups, the other can be made to react, followed by deprotection and subsequent reaction of the second group. This stepwise approach enables the synthesis of complex molecules with precise control over their structure and functionality.

The 4-chlorophenoxy group also offers a site for further modification through aromatic substitution reactions, although this is generally less facile. The combination of these three functional handles within a single, relatively small molecule provides a powerful platform for the design and synthesis of novel molecular architectures for a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(4-chlorophenoxy)prop-1-yne-1-thiol, and how can reaction intermediates be characterized?

- Methodology : Optimize a multi-step synthesis starting with 4-chlorophenol. Introduce the propargyl group via nucleophilic substitution (e.g., using propargyl bromide under basic conditions). Introduce the thiol group via thiol-alkyne "click" chemistry or thiolation of a halogenated intermediate (e.g., using NaSH). Monitor intermediates via TLC , NMR (¹H/¹³C), and HPLC-MS to confirm purity and structural integrity. For example, analogous chlorophenyl compounds were synthesized and validated using NMR and crystallography .

Q. How can researchers resolve enantiomeric impurities in this compound synthesis?

- Methodology : Use chiral HPLC with columns like Chiralpak IA/IB and polarimetric detection to separate enantiomers. Alternatively, employ asymmetric catalysis (e.g., chiral ligands in transition-metal-catalyzed reactions). Validate enantiomeric excess (ee) via circular dichroism (CD) or X-ray crystallography , as demonstrated in stereochemical studies of pyrazoline derivatives .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- XRD : Resolve crystal packing and hydrogen-bonding interactions (e.g., CCDC deposition protocols in ).

- FTIR : Confirm thiol (-SH) stretch (~2550 cm⁻¹) and alkyne (C≡C) stretch (~2100 cm⁻¹).

- NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in the propyne chain. Compare with structurally related compounds in .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the thiol and alkyne groups in this compound?

- Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to model electron density maps, Fukui indices, and reaction pathways. Validate with experimental data (e.g., regioselectivity in nucleophilic attacks). Studies on fluorophenyl-propenones used similar approaches to correlate HOMO-LUMO gaps with antimicrobial activity .

Q. What experimental controls are essential to address discrepancies in biological activity assays (e.g., antimicrobial studies)?

- Methodology :

- Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO ≤1% v/v).

- Use microbroth dilution assays (CLSI guidelines) to determine MIC/MBC values.

- Cross-validate with molecular docking to assess target binding (e.g., enoyl-ACP reductase). Note contradictions in activity data for chlorophenyl derivatives due to solubility or assay conditions .

Q. How does the electron-withdrawing 4-chlorophenoxy group influence the compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–10. Monitor degradation via HPLC-UV and identify byproducts using LC-QTOF-MS . The 4-chlorophenyl moiety in related compounds showed enhanced stability in acidic conditions but susceptibility to hydrolysis in basic media .

Q. What strategies mitigate crystallization challenges for X-ray diffraction analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.